cyclopentane;iron;5-(2-methylbutan-2-yl)cyclopenta-1,3-diene

Description

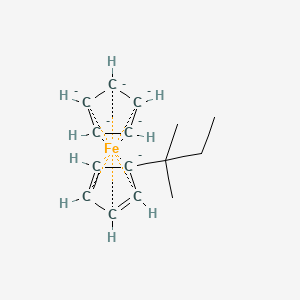

Fe(C5H4C5H11)2 . It is characterized by its orange-red crystalline appearance and solubility in organic solvents such as acetone and toluene . This compound belongs to the ferrocene family, which is known for its stability and unique electronic properties.

Properties

CAS No. |

53954-86-2 |

|---|---|

Molecular Formula |

C15H20Fe-6 |

Molecular Weight |

256.16 g/mol |

IUPAC Name |

cyclopentane;iron;5-(2-methylbutan-2-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C10H15.C5H5.Fe/c1-4-10(2,3)9-7-5-6-8-9;1-2-4-5-3-1;/h5-8H,4H2,1-3H3;1-5H;/q-1;-5; |

InChI Key |

AJAVAWLMPZGZIA-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Canonical SMILES |

CCC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amylferrocene typically involves the reaction of ferrocene with an alkyl halide under Friedel-Crafts alkylation conditions. The general procedure includes:

Preparation of Ferrocene: Ferrocene is synthesized by reacting cyclopentadienyl anion with iron(II) chloride in an inert atmosphere.

Industrial Production Methods: While specific industrial methods for amylferrocene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels and optimizing reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Amylferrocene undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Silver nitrate, ferric chloride, and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aluminum chloride, sulfuric acid, and other Lewis acids.

Major Products:

Oxidation: Ferrocenium ions.

Reduction: Regeneration of amylferrocene.

Substitution: Various substituted ferrocenes depending on the electrophile used.

Scientific Research Applications

Amylferrocene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of amylferrocene, particularly in biological systems, involves its redox properties. The compound can undergo reversible oxidation and reduction, which is crucial for its role in redox reactions and electron transport . In medicinal applications, the production of reactive oxygen species (ROS) through Fenton-like reactions is a key mechanism by which amylferrocene exerts its effects .

Comparison with Similar Compounds

Amylferrocene is part of the broader family of metallocenes, which includes compounds like ferrocene, cobaltocene, and nickelocene . . Similar compounds include:

Ferrocene: The parent compound with two cyclopentadienyl rings bound to an iron atom.

Cobaltocene: Similar structure but with cobalt as the central metal.

Nickelocene: Contains nickel as the central metal and exhibits different electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.